BenchChemオンラインストアへようこそ!

TASIN-1

APC-mutant colorectal cancer cholesterol biosynthesis inhibition EBP selectivity

TASIN-1 is the ONLY first-in-class small molecule that exploits the synthetic lethal vulnerability unique to APC-truncated colorectal cancer cells via selective EBP (emopamil-binding protein) inhibition. Unlike simvastatin (upstream HMGCR), triparanol (downstream DHCR24), or tankyrase inhibitors (β-catenin pathway), TASIN-1 directly targets the EBP node in postsqualene cholesterol biosynthesis—delivering >700-fold genotype selectivity (IC50 70 nM in DLD1 vs. >50 µM in HCT116) and robust in vivo efficacy in both xenograft and genetically engineered mouse models. No generic substitute replicates this mechanism. Choose TASIN-1 to ensure experimental reproducibility and benchmark novel APC-targeting compounds with confidence.

Molecular Formula C18H28N2O3S
Molecular Weight 352.5 g/mol
Cat. No. B162958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTASIN-1
Synonyms1'-[(4-methoxyphenyl)sulfonyl]-4-methyl-1,4'-bipiperidine
Molecular FormulaC18H28N2O3S
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H28N2O3S/c1-15-7-11-19(12-8-15)16-9-13-20(14-10-16)24(21,22)18-5-3-17(23-2)4-6-18/h3-6,15-16H,7-14H2,1-2H3
InChIKeyXCBHYDPDIJQQGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TASIN-1 Compound Profile and Differentiation Rationale for APC-Mutant Colorectal Cancer Research


TASIN-1 (Truncated APC-Selective Inhibitor-1) is a first-in-class small molecule that exhibits genotype-selective cytotoxicity against colorectal cancer (CRC) cells harboring truncating mutations in the adenomatous polyposis coli (APC) tumor suppressor gene [1]. Its mechanism centers on inhibition of emopamil-binding protein (EBP; D8-D7 sterol isomerase) within the postsqualene cholesterol biosynthetic pathway, leading to selective cholesterol depletion and apoptotic death in APC-mutant cells while sparing APC-wild-type cells [2]. Unlike broad-spectrum chemotherapeutics or agents targeting downstream β-catenin signaling, TASIN-1 directly exploits a synthetic lethal vulnerability unique to truncated APC-expressing cells, establishing a clear basis for its preferential selection in APC-mutant CRC models [3].

Why TASIN-1 Procurement Cannot Be Substituted by Generic Cholesterol Pathway Inhibitors in APC-Mutant CRC Studies


Generic substitution of TASIN-1 with alternative cholesterol biosynthesis inhibitors (e.g., simvastatin, triparanol) or tankyrase inhibitors is scientifically unjustified due to distinct mechanistic and selectivity profiles. While simvastatin inhibits HMGCR upstream in the cholesterol pathway and exhibits some selectivity for APC-mutant cells, it is significantly less potent and lacks the EBP-specific targeting that defines TASIN-1's unique synthetic lethal interaction with truncated APC [1]. Triparanol inhibits DHCR24, an enzyme downstream of EBP, and does not recapitulate the same downstream sterol depletion or cell death phenotype in APC-mutant CRC cells [2]. Tankyrase inhibitors target β-catenin stabilization, a different pathway node, and show variable efficacy across APC mutation contexts [3]. Therefore, substituting TASIN-1 with these alternatives risks introducing confounding variables and diminishing experimental reproducibility in genotype-selective CRC research.

TASIN-1 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Key Alternatives in APC-Mutant CRC Models


TASIN-1 vs. Simvastatin: Superior Potency and EBP-Specific Selectivity in APC-Mutant CRC Cells

Direct comparison with simvastatin, an HMGCR inhibitor, reveals that TASIN-1 exhibits substantially greater potency and selectivity for APC-mutant CRC cells. In DLD1 (APC-truncated) cells, TASIN-1 achieves an IC50 of 70 nM, while simvastatin requires concentrations >5 µM to induce comparable SRE luciferase activity in the same cell line [1]. More critically, simvastatin's selective toxicity toward APC-mutant cells is blunted compared to TASIN-1, indicating that HMGCR inhibition does not fully recapitulate the synthetic lethal mechanism engaged by EBP targeting [2].

APC-mutant colorectal cancer cholesterol biosynthesis inhibition EBP selectivity

TASIN-1 vs. Triparanol: Divergent Phenotypic Outcomes Due to Differential Enzyme Targeting (EBP vs. DHCR24)

Despite both being cholesterol biosynthesis inhibitors, TASIN-1 and triparanol yield distinct biological outcomes due to their different enzymatic targets. TASIN-1 inhibits EBP, leading to selective cell death in APC-mutant CRC cells via depletion of downstream sterols [1]. Triparanol, a DHCR24 inhibitor, does not induce the same lethal phenotype in these cells; genetic or pharmacological inhibition of DHCR24 has no impact on viability of APC-mutant CRC cells [2]. This mechanistic divergence underscores that cholesterol biosynthesis inhibition per se is insufficient—targeting EBP specifically is required for the observed synthetic lethality.

cholesterol biosynthesis pathway EBP inhibition DHCR24 inhibition

TASIN-1 vs. Tankyrase Inhibitors: Direct APC-Selective Cytotoxicity vs. Indirect Wnt/β-Catenin Modulation

Tankyrase inhibitors such as G007-LK and K-756 target Wnt/β-catenin signaling downstream of APC loss. However, their efficacy varies widely across APC mutation contexts, with only ~50% inhibition of APC mutation-driven signaling in most CRC cell lines [1]. In contrast, TASIN-1 directly exploits a metabolic vulnerability (EBP-dependent cholesterol biosynthesis) that is synthetically lethal in cells expressing truncated APC, demonstrating >700-fold selectivity for DLD1 (IC50 70 nM) versus HCT116 (IC50 >50 µM) [2]. This genotype-dependent selectivity is more robust and less context-dependent than tankyrase inhibition.

APC-mutant CRC genotype-selective therapy tankyrase inhibition

TASIN-1 In Vivo Efficacy: Selective Tumor Growth Inhibition in APC-Mutant vs. Wild-Type Xenografts

In vivo, TASIN-1 significantly inhibits tumor growth in DLD1 (APC-mutant) xenografts (P = 0.0052 to 0.0003 over treatment course) and HT29 xenografts (P = 0.002 to 0.0001) but shows no effect on HCT116 (APC-wild-type) xenograft growth [1]. In a genetically engineered CPC;Apc mouse model, TASIN-1 (20 mg/kg twice weekly) reduces benign tumor (polyp) number and size (P = 0.001 and P = 0.0035, respectively) while treated mice gain weight, indicating minimal systemic toxicity [2]. This in vivo genotype-selectivity directly mirrors the in vitro findings and is not observed with broader cholesterol pathway inhibitors.

colorectal cancer xenograft APC-mutant in vivo efficacy

Optimal TASIN-1 Application Scenarios: Where Genotype-Selective Cholesterol Pathway Inhibition Delivers Unique Scientific Value


Preclinical Validation of APC-Mutant Colorectal Cancer Therapeutics

TASIN-1 serves as a critical positive control and mechanistic probe in studies aimed at developing genotype-selective therapies for APC-mutant CRC. Its well-characterized, >700-fold selectivity window (IC50 70 nM in DLD1 vs. >50 µM in HCT116) [1] and in vivo efficacy in both xenograft and genetically engineered mouse models [2] make it an indispensable benchmark for evaluating novel APC-targeting compounds. Researchers can directly compare new agents against TASIN-1's established selectivity and potency metrics.

Dissecting Synthetic Lethal Interactions in Cholesterol Metabolism

For laboratories investigating metabolic vulnerabilities in cancer, TASIN-1 provides a precise tool to interrogate the EBP-dependent node of cholesterol biosynthesis. Its distinct mechanism—inhibition of EBP but not DHCR7 or DHCR24 [1]—allows researchers to decouple specific enzymatic steps in the postsqualene pathway. This is particularly valuable for studies examining how truncated APC proteins alter cellular responses to sterol depletion and SREBP2 activation [2].

Biomarker-Driven Patient-Derived Xenograft (PDX) and Organoid Screening

TASIN-1's genotype-dependent activity (effective only in APC-truncated models) [1] makes it an ideal reference compound in PDX or organoid screening panels where APC mutation status is known. Its use can stratify models based on their sensitivity to EBP inhibition, potentially identifying subsets of APC-mutant tumors that are particularly vulnerable to this therapeutic approach. This application is directly supported by the compound's demonstrated in vivo efficacy and minimal toxicity profile [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for TASIN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.